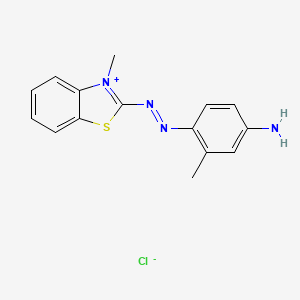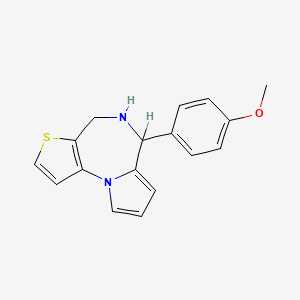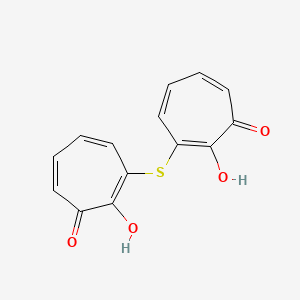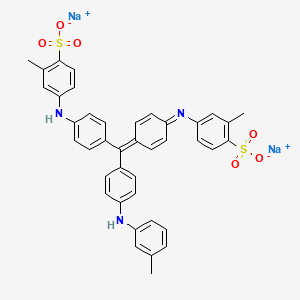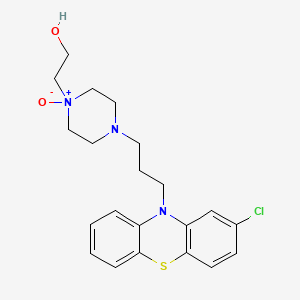
(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Henicosafluoro-2-hydroxytridecan-1-yl)(bis(2-hydroxyethyl))methylammonium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Henicosafluoro-2-hydroxytridecan-1-yl)(bis(2-hydroxyethyl))methylammonium iodide is a complex fluorinated compound. It is characterized by its long perfluorinated carbon chain and the presence of both hydroxy and ammonium functional groups. This compound is notable for its unique chemical properties, which make it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Henicosafluoro-2-hydroxytridecan-1-yl)(bis(2-hydroxyethyl))methylammonium iodide typically involves multiple steps One common method starts with the preparation of the perfluorinated carbon chain, which is then functionalized with hydroxy groups
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes, followed by precise functionalization steps. The use of specialized reactors and controlled environments ensures the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Henicosafluoro-2-hydroxytridecan-1-yl)(bis(2-hydroxyethyl))methylammonium iodide can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a surfactant and emulsifier due to its amphiphilic nature. It is also employed in the synthesis of other fluorinated compounds and as a reagent in various organic reactions.
Biology
In biological research, (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Henicosafluoro-2-hydroxytridecan-1-yl)(bis(2-hydroxyethyl))methylammonium iodide is used in the study of cell membranes and lipid bilayers. Its unique properties allow it to interact with biological membranes in ways that can be useful for understanding membrane dynamics and function.
Medicine
In medicine, this compound has potential applications in drug delivery systems. Its ability to form stable emulsions and interact with biological membranes makes it a candidate for delivering hydrophobic drugs to specific targets within the body.
Industry
Industrially, this compound is used in the production of coatings, lubricants, and other materials that require high chemical resistance and stability. Its fluorinated nature provides excellent resistance to solvents and other harsh chemicals.
Mécanisme D'action
The mechanism by which (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Henicosafluoro-2-hydroxytridecan-1-yl)(bis(2-hydroxyethyl))methylammonium iodide exerts its effects is primarily related to its amphiphilic structure. The long perfluorinated chain interacts with hydrophobic environments, while the hydroxy and ammonium groups interact with hydrophilic environments. This dual interaction allows the compound to stabilize emulsions and interact with biological membranes. Molecular targets and pathways involved include lipid bilayers and membrane proteins, where the compound can alter membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyl iodide
- 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecylamine
Uniqueness
Compared to similar compounds, (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Henicosafluoro-2-hydroxytridecan-1-yl)(bis(2-hydroxyethyl))methylammonium iodide is unique due to its combination of hydroxy and ammonium groups. This combination provides additional functionality and versatility in various applications, making it more effective as a surfactant, emulsifier, and reagent in both research and industrial settings.
Propriétés
Numéro CAS |
93776-17-1 |
|---|---|
Formule moléculaire |
C18H19F21INO3 |
Poids moléculaire |
823.2 g/mol |
Nom IUPAC |
(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-henicosafluoro-2-hydroxytridecyl)-bis(2-hydroxyethyl)-methylazanium;iodide |
InChI |
InChI=1S/C18H19F21NO3.HI/c1-40(2-4-41,3-5-42)7-8(43)6-9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)15(31,32)16(33,34)17(35,36)18(37,38)39;/h8,41-43H,2-7H2,1H3;1H/q+1;/p-1 |
Clé InChI |
MUAOZRGEITXUSH-UHFFFAOYSA-M |
SMILES canonique |
C[N+](CCO)(CCO)CC(CC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



